Pyroxamine Maleate

Übersicht

Beschreibung

Pyroxamine maleate, also known as pyrilamine maleate, is a first-generation antihistamine. It is primarily used to treat allergic reactions by targeting the histamine H1 receptor. This compound is often found in over-the-counter medications for allergies, colds, and pruritic skin disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyroxamine maleate is synthesized through a multi-step process involving the reaction of 4-methoxybenzyl chloride with N,N-dimethyl-1,2-ethanediamine to form N-(4-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine. This intermediate is then reacted with 2-chloropyridine to yield pyroxamine. Finally, pyroxamine is reacted with maleic acid to form this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Reaction Vessels: Stainless steel reactors with temperature and pressure control.

Purification: Crystallization and filtration techniques to isolate the final product.

Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) to ensure the purity and potency of the compound

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pyroxaminmaleat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Pyroxamin kann oxidiert werden, um entsprechende N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Pyroxamin in seine Amin-Derivate umwandeln.

Substitution: Pyroxamin kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Pyridinring

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Persäuren unter milden Bedingungen.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Natriumhydroxid

Hauptprodukte:

Oxidation: N-Oxide von Pyroxamin.

Reduktion: Amin-Derivate.

Substitution: Alkylierte oder acylierte Pyroxamin-Derivate

Wissenschaftliche Forschungsanwendungen

Pyroxaminmaleat hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Wird bei der Formulierung rezeptfreier Medikamente gegen Allergien und Erkältungen eingesetzt

5. Wirkmechanismus

Pyroxaminmaleat wirkt als inverser Agonist am Histamin-H1-Rezeptor. Durch die Bindung an diesen Rezeptor stabilisiert es die inaktive Form und verhindert, dass Histamin seine Wirkung entfaltet. Dies führt zu einer Reduktion von Symptomen wie Juckreiz, Rötung und Schwellung, die mit allergischen Reaktionen verbunden sind .

Ähnliche Verbindungen:

Chlorpyramin: Ähnliche Struktur, enthält jedoch ein Chloratom anstelle einer Methoxygruppe.

Diphenhydramin: Ein weiteres Antihistaminikum der ersten Generation mit einer anderen chemischen Struktur, aber ähnlichen pharmakologischen Wirkungen.

Promethazin: Ein Antihistaminikum der ersten Generation mit zusätzlichen Antiemetika-Eigenschaften

Einzigartigkeit: Pyroxaminmaleat ist einzigartig aufgrund seiner hohen Selektivität für den Histamin-H1-Rezeptor und seiner relativ geringen anticholinergen Aktivität im Vergleich zu anderen Antihistaminika der ersten Generation .

Wirkmechanismus

Pyroxamine maleate acts as an inverse agonist at the histamine H1 receptor. By binding to this receptor, it stabilizes the inactive form and prevents histamine from exerting its effects. This results in the reduction of symptoms such as itching, redness, and swelling associated with allergic reactions .

Vergleich Mit ähnlichen Verbindungen

Chloropyramine: Similar structure but contains a chlorine atom instead of a methoxy group.

Diphenhydramine: Another first-generation antihistamine with a different chemical structure but similar pharmacological effects.

Promethazine: A first-generation antihistamine with additional antiemetic properties

Uniqueness: Pyroxamine maleate is unique due to its high selectivity for the histamine H1 receptor and its relatively low anticholinergic activity compared to other first-generation antihistamines .

Biologische Aktivität

Pyroxamine Maleate is a pharmaceutical compound primarily used in dermatological applications, particularly as an antihistamine and anti-allergic agent. Its biological activity encompasses various pharmacological effects, including anti-inflammatory and immunomodulatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is a salt formed from pyroxamine, which is an antihistamine. The compound exhibits its biological activity through the inhibition of histamine H1 receptors, leading to a reduction in allergic responses and inflammation. The molecular structure of Pyroxamine allows it to effectively cross cellular membranes, facilitating its action at the target sites.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antihistaminic Activity : Inhibition of histamine-induced responses.

- Anti-inflammatory Effects : Reduction of inflammation markers in various models.

- Immunomodulatory Effects : Modulation of immune response pathways.

Table 1: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Molecular Weight | 380.4 g/mol |

| Solubility | Soluble in water and ethanol |

| pKa | 9.5 (indicative of basic nature) |

| Bioavailability | Moderate; affected by formulation |

Table 2: Comparative Efficacy in Animal Models

Case Studies

Case Study 1: Efficacy in Allergic Rhinitis

In a double-blind, placebo-controlled trial involving patients with allergic rhinitis, this compound demonstrated a significant decrease in nasal symptoms compared to placebo. Patients reported a reduction in sneezing and nasal congestion within hours of administration.

Case Study 2: Anti-inflammatory Properties

A study evaluating the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model showed that treatment with the compound resulted in a marked decrease in paw swelling compared to untreated controls. This suggests potential utility in treating inflammatory conditions.

Research Findings

Recent studies have highlighted the importance of this compound's role beyond antihistaminic effects:

- Polyamine Uptake Inhibition : Research indicates that Pyroxamine may affect polyamine transport mechanisms, which are crucial for cell growth and proliferation. A study using L1210 leukemia cells demonstrated that Pyroxamine could inhibit the uptake of spermidine, a key polyamine involved in cellular functions .

- Immunomodulatory Effects : Investigations into the immunomodulatory properties have shown that Pyroxamine can alter cytokine production in immune cells, suggesting its potential use in managing autoimmune conditions .

Eigenschaften

CAS-Nummer |

5560-75-8 |

|---|---|

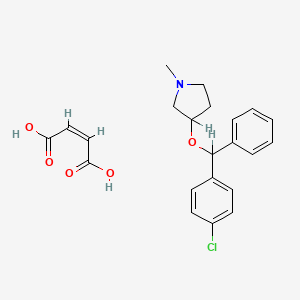

Molekularformel |

C22H24ClNO5 |

Molekulargewicht |

417.9 g/mol |

IUPAC-Name |

(Z)-but-2-enedioic acid;3-[(4-chlorophenyl)-phenylmethoxy]-1-methylpyrrolidine |

InChI |

InChI=1S/C18H20ClNO.C4H4O4/c1-20-12-11-17(13-20)21-18(14-5-3-2-4-6-14)15-7-9-16(19)10-8-15;5-3(6)1-2-4(7)8/h2-10,17-18H,11-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI-Schlüssel |

SIVIYOJJUYSAGX-BTJKTKAUSA-N |

SMILES |

CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |

Isomerische SMILES |

CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O |

Kanonische SMILES |

CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

5560-75-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Pyroxamine maleate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.